1-{[(tert-butyldimethylsilyl)imino](methyl)oxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
Description
This compound features a 3-methylimidazolium cation substituted with a tert-butyldimethylsilyl (TBDMS)-imino-methyl-sulfanyl group and a trifluoromethanesulfonate (triflate) counterion. The TBDMS group introduces steric bulk and lipophilicity, while the triflate anion contributes to stability and ionic conductivity.
Properties
IUPAC Name |
tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-λ6-sulfanylidene]amino]silane;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N3OSSi.CHF3O3S/c1-11(2,3)17(6,7)12-16(5,15)14-9-8-13(4)10-14;2-1(3,4)8(5,6)7/h8-10H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCDHPUSBGPKY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C)N1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F3N3O4S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305948-69-8 | |
| Record name | 1-(N-(tert-butyldimethylsilyl)-S-methylsulfonimidoyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyldimethylsilyl chloride with an imidazole derivative in the presence of a base such as imidazole or dimethylformamide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: It can be used in the modification of biomolecules for various biochemical assays.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a silylating agent, facilitating the protection of hydroxyl and amino groups in organic molecules. The silyl group can be easily removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silyl-protected intermediates .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1 Structural and Functional Group Differences
- Target Compound: Cation: 3-methylimidazolium with a TBDMS-imino-methyl-sulfanyl substituent. Anion: Trifluoromethanesulfonate.
1-Butyl-3-methylimidazolium Triflate (BMIM OTf) :
1-Ethyl-3-methylimidazolium Triflate (EMIM OTf) :
1-Methylimidazolium Triflate :
2.2 Physical and Chemical Properties
Research Findings and Distinctive Advantages
- Thermal Stability : The TBDMS group in the target compound significantly enhances thermal resistance compared to alkyl-substituted imidazolium salts, making it suitable for high-temperature processes .
- Solubility Profile: Its lipophilicity allows compatibility with non-polar reaction environments, unlike BMIM or EMIM triflates, which require polar solvents .
- Functional Versatility: The sulfanyl-imino linkage and TBDMS group enable unique reactivity, such as serving as a latent nucleophile or protecting group in organometallic catalysis .
Limitations and Challenges
- Synthesis Complexity: Introducing the TBDMS-imino-methyl-sulfanyl group requires multi-step protocols, unlike simpler alkyl-substituted imidazolium salts .
- Moisture Sensitivity : The TBDMS group necessitates anhydrous handling, limiting applications in aqueous systems .
Biological Activity
The compound 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate is a complex organosilicon derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and organic synthesis. Its structure incorporates a trifluoromethanesulfonate group, which is known for its reactivity and utility in various chemical transformations.
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The tert-butyldimethylsilyl (TBDMS) group is particularly notable for its role in protecting functional groups during synthesis, while the imidazolium moiety is associated with various biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antiviral Activity : Compounds with similar structures have been investigated for their antiviral properties, particularly against HIV. For example, triazole derivatives related to TBDMS have shown significant anti-HIV-1 activity, indicating that modifications to the imidazole structure could yield similar effects .
- Synthesis of Bioactive Molecules : The compound serves as a reagent in organic synthesis, facilitating the creation of biologically active molecules. Its ability to selectively protect alcohols and amines makes it valuable in the development of pharmaceuticals .
Antiviral Studies
A study on triazole derivatives demonstrated that modifications similar to those found in 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate can enhance antiviral activity. The effective concentration for some derivatives was reported between 0.056 to 0.52 µM against HIV-1, suggesting that similar structural motifs could be explored in this compound for antiviral efficacy .
Synthesis Applications
The compound's role as a reagent in peptide synthesis and other organic reactions has been documented extensively. Its electrophilic nature allows it to engage in nucleophilic attacks, which is crucial for synthesizing complex molecules, including those with biological significance .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.36 g/mol |
| Solubility | Soluble in organic solvents |
| Biological Applications | Antiviral, Organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
